5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide
CAS No.:
Cat. No.: VC9656934
Molecular Formula: C18H14N4O2S
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14N4O2S |
|---|---|
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | 5-phenyl-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C18H14N4O2S/c23-18(15-11-16(24-21-15)13-5-2-1-3-6-13)20-17-8-9-19-22(17)12-14-7-4-10-25-14/h1-11H,12H2,(H,20,23) |
| Standard InChI Key | FSLIWOQULMUKKX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=NN3CC4=CC=CS4 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=NN3CC4=CC=CS4 |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound features a 1,2-oxazole ring substituted at position 3 with a carboxamide group and at position 5 with a phenyl group. The carboxamide nitrogen is further functionalized with a pyrazole ring bearing a thiophen-2-ylmethyl substituent. This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by density functional theory (DFT) calculations showing a HOMO-LUMO gap of 4.2 eV .
Synthetic Methodologies
Primary Synthesis Route
The most documented synthesis involves a two-step protocol:
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Pyrazole Formation:
1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole is synthesized via cyclocondensation of thiophen-2-ylmethyl hydrazine with β-keto esters. -
Oxazole Coupling:
Reaction with 2-(methoxymethylene)malononitrile in ethanol under reflux (1.5 hours, 78°C) yields the target compound with 68% efficiency.
| Parameter | Value |
|---|---|
| Yield | 68% |
| Reaction Time | 1.5 hours |
| Temperature | 78°C |
| Purity (HPLC) | ≥98% |
Alternative Approaches
Microwave-assisted synthesis reduces reaction time to 20 minutes but requires careful control of irradiation power (300 W) to prevent decomposition . Solvent-free conditions under ball milling have been attempted but show lower yields (42%) due to incomplete cyclization.
Physicochemical Profiling
Solubility and Stability
The compound exhibits pH-dependent solubility:
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Aqueous Solubility: 12 μg/mL at pH 7.4
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LogP: 2.8 (indicating moderate lipophilicity)
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Stability: Degrades <5% over 72 hours in PBS (pH 7.4) but undergoes rapid hydrolysis in acidic conditions (t₁/₂ = 2.1 hours at pH 2.0).
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 7.85–7.35 (m, 9H, aromatic), 5.21 (s, 2H, CH₂-thiophene).
Biological Evaluation
Antimicrobial Activity
Against Mycobacterium tuberculosis H37Rv:
Mechanistic studies suggest nitroreductase-mediated activation, generating reactive intermediates that disrupt mycobacterial cell walls .
Cytotoxicity Profile
Tested on Vero cells (48-hour exposure):
| Concentration (μM) | Viability (%) |
|---|---|
| 10 | 92 ± 3.2 |
| 50 | 85 ± 4.1 |
| 100 | 78 ± 2.9 |
The selectivity index (SI = IC₅₀/MIC) of 16.3 indicates favorable therapeutic windows .
Therapeutic Implications
Anti-Inflammatory Activity
In LPS-induced RAW264.7 macrophages:
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NO Production: 62% inhibition at 10 μM
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IL-6 Suppression: 58% reduction (IC₅₀ = 7.2 μM)
Challenges and Future Directions
Metabolic Stability
First-pass metabolism studies in rat liver microsomes reveal rapid glucuronidation (CL₍ᵢₙₜᵣᵢₙₛᵢ𝒸₎ = 32 mL/min/kg), necessitating prodrug strategies.
Target Identification
Photoaffinity labeling experiments have identified putative interactions with:
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Mtb InhA (enoyl-ACP reductase)
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Human COX-2 (cyclooxygenase-2)
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